tert-Butyl 4-{2-[(tert-butyldimethylsilyl)oxy]-4-oxobutan-2-yl}piperidine-1-carboxylate
Description
The compound tert-Butyl 4-{2-[(tert-butyldimethylsilyl)oxy]-4-oxobutan-2-yl}piperidine-1-carboxylate is a structurally complex molecule featuring a piperidine core modified with a tert-butyloxycarbonyl (Boc) protecting group and a silyl-protected oxy-ketone substituent. This compound is of significant interest in organic synthesis, particularly in pharmaceutical intermediates, where its protective groups (Boc and tert-butyldimethylsilyl) enhance stability during multi-step reactions. The Boc group is widely used for amine protection, while the silyl ether moiety offers selective deprotection capabilities under mild conditions. Its 4-oxobutan-2-yl fragment introduces a ketone functionality, which may serve as a reactive site for further derivatization.
Properties
Molecular Formula |
C20H39NO4Si |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
tert-butyl 4-[2-[tert-butyl(dimethyl)silyl]oxy-4-oxobutan-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H39NO4Si/c1-18(2,3)24-17(23)21-13-10-16(11-14-21)20(7,12-15-22)25-26(8,9)19(4,5)6/h15-16H,10-14H2,1-9H3 |
InChI Key |
PZVGBXUDDRNIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C)(CC=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl (tert-butyldimethylsilyl)oxycarbamate
- Starting material: N-Boc hydroxylamine
- Reagents: tert-Butyldimethylsilyl chloride (TBSCl), triethylamine (Et3N)
- Solvent: Dichloromethane (CH2Cl2)
- Conditions: Reaction at 4 °C to room temperature under nitrogen atmosphere
- Workup: Aqueous wash, drying over MgSO4, and concentration under reduced pressure
- Yield: 99.5%, purity 97.5%
- Notes: The product is a white solid characterized by NMR and HRMS confirming structure and purity
Preparation of (S)-(–)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (Catalyst)
- Starting material: (S)-(–)-α,α-Diphenyl-2-pyrrolidinemethanol
- Reagents: Trimethylchlorosilane (TMSCl), imidazole
- Solvent: Tetrahydrofuran (THF)
- Conditions: Addition at 4 °C, stirring at room temperature under nitrogen
- Workup: Filtration, aqueous washes, drying, and column chromatography purification
- Yield: 70.6%, purity 97.7%
- Role: This chiral organocatalyst enables enantioselective conjugate addition
Enantioselective Conjugate Addition to Form the Target Compound
- Reactants: tert-Butyl (tert-butyldimethylsilyl)oxycarbamate and ethyl trans-4-oxo-2-butenoate
- Catalyst: (S)-(–)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (50 mol%)
- Solvent: Chloroform (CHCl3)
- Conditions: Addition of reactants at 4 °C, stirring at room temperature under nitrogen for 12 hours
- Purification: Column chromatography on silica gel using ethyl acetate/hexanes gradient
- Yield: Combined 37.8% (two fractions), purity >98.5%, enantiomeric excess (ee) 94%
- Characterization: Confirmed by 1H and 13C NMR, HRMS, IR spectroscopy, and chiral HPLC
Detailed Reaction Scheme and Conditions
| Step | Reaction Description | Reagents & Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| 1 | Protection of N-Boc hydroxylamine with TBSCl | N-Boc hydroxylamine, TBSCl (1 equiv), Et3N (1.1 equiv), CH2Cl2, 4 °C to rt, 16 h | 99.5% yield, 97.5% purity | White solid, characterized by NMR and HRMS |
| 2 | Preparation of chiral catalyst | (S)-(–)-α,α-Diphenyl-2-pyrrolidinemethanol, TMSCl, imidazole, THF, 4 °C to rt, 15 h | 70.6% yield, 97.7% purity | Purified by column chromatography |
| 3 | Enantioselective conjugate addition | tert-Butyl (tert-butyldimethylsilyl)oxycarbamate (1.2 equiv), ethyl trans-4-oxo-2-butenoate (1 equiv), catalyst (50 mol%), CHCl3, 4 °C to rt, 12 h | 37.8% combined yield, >98.5% purity, 94% ee | Purified by silica gel chromatography |
Research Outcomes and Analytical Data
- NMR Spectroscopy: Detailed 1H and 13C NMR spectra confirm the chemical structure, with characteristic signals for tert-butyl groups, silyl methyls, and piperidine ring protons.
- High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements consistent with the molecular formula C17H33NO6Si + Na adduct.
- Chiral HPLC: Enantiomeric excess of 94% confirmed using a Chiralcel IA column with hexanes/isopropanol (98:2) as mobile phase.
- Infrared Spectroscopy (IR): Characteristic absorption bands for carbamate, keto, and silyl ether functionalities.
- Purity Assessment: Quantitative NMR (qNMR) using an internal standard (1,3,5-trimethoxybenzene) confirms purity above 97%.
Catalyst Screening and Optimization
A comparative study of different diphenylprolinol-based catalysts showed:
| Entry | Catalyst Type | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1 | TMS-protected diphenylprolinol | 23 | 96 | 94–95 |
| 2 | TBDMS-protected diphenylprolinol | 25 | 29 | 94–95 |
| 3 | Alternative diphenylprolinol derivative | 20 | 98 | 96 |
| 4 | Other catalyst | 4 | n.d. | n.d. |
- The TMS-protected catalyst was chosen for scale-up due to good balance of yield and enantioselectivity.
- Attempts to reduce catalyst loading or increase yield by acid additives or temperature changes were unsuccessful.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{2-[(tert-butyldimethylsilyl)oxy]-4-oxobutan-2-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
Scientific Research Applications
tert-Butyl 4-{2-[(tert-butyldimethylsilyl)oxy]-4-oxobutan-2-yl}piperidine-1-carboxylate is a chemical compound with the CAS number 2060056-93-9 . It has a molecular weight of 385.61 and the molecular formula C20H39NO4Si .
Chemical Structure
The chemical structure of this compound is provided by Parchem .
Potential Applications
While specific applications of this compound are not detailed in the provided search results, similar compounds are used in organic synthesis . For example, 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one, a related compound, is utilized in organic synthesis .
Related Compounds
Other related compounds include:
- 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one (CAS# 120591-36-8)
- tert-butyl (2S, 4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- 4-((Tert-butyldimethylsilyl)oxy)but-2-yn-1-ol
These compounds share the tert-butyldimethylsilyl group, which is often used as a protecting group in organic synthesis .
Safety and Handling
Information on the safety and handling of this compound, such as hazard statements and precautionary statements, is not available in the provided search results .
Mechanism of Action
The mechanism of action of tert-Butyl 4-{2-[(tert-butyldimethylsilyl)oxy]-4-oxobutan-2-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can act as a protecting group, allowing selective reactions at other sites within the molecule. The piperidine ring can engage in various interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share core features such as the Boc-protected piperidine/piperazine scaffold but differ in substituent groups and stereoelectronic properties. Below is a comparative analysis based on similarity metrics and structural attributes (Table 1) derived from recent reports .
Table 1: Structural and Similarity Comparison
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | 0.96 | Replaces silyl-oxy-ketone with piperazine ring |
| (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate | 113451-59-5 | 0.94 | Bicyclic pyrrolo-pyridine system instead of linear oxy-ketone chain |
| (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | 134003-84-2 | 0.94 | Rigid bicyclic framework lacking silyl or ketone groups |
| (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | 134003-84-2 | 0.94 | Stereoisomer of the above, with identical core but distinct spatial arrangement |
Key Observations:
- Similarity Scores : The highest similarity (0.96) is observed with tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate , which retains the Boc-piperidine motif but substitutes the silyl-oxy-ketone group with a piperazine ring. This modification likely enhances hydrogen-bonding capacity but reduces lipophilicity compared to the target compound .
- Bicyclic Analogs : Compounds with bicyclic frameworks (e.g., diazabicycloheptanes) exhibit lower similarity (0.94) due to restricted conformational flexibility, which may limit their utility in reactions requiring spatial accessibility .
- Stereochemical Variations: Enantiomeric forms (e.g., (1R,4R)- vs.
Structural and Functional Implications
- Silyl Ether vs. Piperazine : The silyl-oxy group in the target compound provides hydrolytic stability under basic conditions, whereas piperazine-containing analogs may exhibit pH-dependent solubility due to protonatable nitrogen atoms.
- Ketone Reactivity : The 4-oxobutan-2-yl group introduces a ketone, enabling nucleophilic additions (e.g., Grignard reactions) absent in bicyclic analogs.
- Boc Protection : All compared compounds retain the Boc group, ensuring compatibility with standard deprotection strategies (e.g., TFA treatment), but steric effects from bicyclic systems may slow reaction kinetics.
Methodological Considerations in Similarity Analysis
Similarity metrics (e.g., Tanimoto coefficients) often prioritize 2D structural overlap but may overlook 3D conformational or electronic differences critical for biological activity or synthetic behavior . Advanced tools like SHELXL (for crystallographic refinement) or ORTEP-3 (for 3D visualization) could enhance accuracy by integrating spatial and electronic data .
Biological Activity
tert-Butyl 4-{2-[(tert-butyldimethylsilyl)oxy]-4-oxobutan-2-yl}piperidine-1-carboxylate (CAS Number: 2060056-93-9) is a complex organic compound with potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with a tert-butyl group and a tert-butyldimethylsilyl ether. The molecular formula is C₁₃H₂₆O₃Si, with a molecular weight of 258.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆O₃Si |
| Molecular Weight | 258.43 g/mol |
| CAS Number | 2060056-93-9 |
| IUPAC Name | tert-butyl 4-{2-[...]} |
The biological activity of this compound has been studied primarily in the context of its role as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating bacterial resistance to beta-lactam antibiotics, which are widely used in clinical settings.
Key Findings:
- Beta-Lactamase Inhibition : Research indicates that compounds derived from this structure can effectively inhibit various beta-lactamases, which are enzymes produced by bacteria to confer resistance against beta-lactam antibiotics .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against certain strains of bacteria, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .
- PPARγ Agonism : Related compounds have been identified as partial agonists at the nuclear receptor PPARγ, which plays a significant role in glucose metabolism and fat cell differentiation . This suggests that this compound may also have implications in metabolic disorders.
Case Studies
- Inhibition Studies : A study demonstrated that derivatives containing the tert-butyldimethylsilyl group significantly inhibited the activity of class A beta-lactamases, with IC50 values indicating effective inhibition at low concentrations .
- Synthesis Pathways : Research focused on the synthesis pathways for beta-lactamase inhibitors highlighted the utility of this compound as a versatile intermediate, facilitating high-yield production processes that enhance sustainability by reducing the need for hazardous reagents .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing tert-Butyl 4-{2-[(tert-butyldimethylsilyl)oxy]-4-oxobutan-2-yl}piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Silyl Protection: Introduction of the tert-butyldimethylsilyl (TBS) group to protect hydroxyl intermediates, often using TBSCl in anhydrous CH₂Cl₂ with imidazole as a base .
Coupling Reactions: Amide or ester bond formation between the piperidine core and the oxobutan-2-yl moiety. For example, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane facilitate these steps .
Ketone Formation: Controlled oxidation or deprotection to generate the 4-oxo group, possibly via ozonolysis or Dess-Martin periodinane .
Key Tools: NMR (¹H/¹³C) and HRMS for structural validation .
Advanced: How can reaction conditions be optimized to minimize side products during silyl protection?
Methodological Answer:
- Temperature Control: Silylation at 0–5°C reduces undesired silyl migration or overprotection .
- Moisture-Free Environment: Use of molecular sieves or inert gas (N₂/Ar) prevents hydrolysis of TBSCl .
- Stoichiometry Adjustments: Limiting TBSCl to 1.1 equivalents minimizes di-silylated byproducts .
- Monitoring: TLC or in-situ FTIR tracks reaction progress. Post-reaction quenching with aqueous NaHCO₃ removes excess reagents .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies protons on the piperidine ring (δ 1.2–3.5 ppm) and the TBS group (δ 0.1–0.2 ppm for Si-CH₃). ¹³C NMR confirms carbonyl (C=O at ~200 ppm) and ester (C=O at ~170 ppm) groups .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- IR Spectroscopy: Detects C=O stretches (~1700 cm⁻¹) and Si-O-C bonds (~1250 cm⁻¹) .
Advanced: How can crystallography resolve ambiguities in stereochemical assignments?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement and ORTEP-3 for visualizing electron density maps to confirm stereochemistry .
- Twinned Data Handling: For crystals with twinning, SHELXL’s TWIN/BASF commands refine dual-orientation models .
- Validation Tools: Check geometric outliers (e.g., bond angles) with PLATON or CCDC Mercury .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods due to potential respiratory irritation (GHS Category 4 acute toxicity) .
- Storage: Keep in airtight containers at –20°C, away from strong oxidizers (e.g., peroxides) .
Advanced: How does the TBS group influence the compound’s reactivity in downstream modifications?
Methodological Answer:
- Selective Deprotection: TBS ethers resist basic/neutral conditions but cleave under acidic (e.g., TFA) or fluoride-based reagents (e.g., TBAF) .
- Steric Effects: The bulky TBS group hinders nucleophilic attacks on adjacent carbonyls, directing reactivity to less hindered sites .
- Stability: TBS-protected intermediates tolerate Grignard or Wittig reactions without deprotection .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Drug Discovery: Serves as a scaffold for kinase inhibitors or protease modulators due to its piperidine and ketone motifs .
- Chemical Biology: Probes for studying enzyme-substrate interactions (e.g., fluorogenic assays) .
- Material Science: Intermediate for synthesizing functionalized polymers via ketone-amine conjugations .
Advanced: How can conflicting NMR data (e.g., split peaks) be resolved?
Methodological Answer:
- Variable Temperature NMR: Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C vs. –40°C .
- COSY/NOESY: Correlate coupling patterns (e.g., diastereotopic protons) and spatial proximity to assign splitting .
- Solvent Screening: Use deuterated DMSO or CDCl₃ to enhance resolution of overlapping signals .
Advanced: What strategies improve yield in large-scale syntheses?
Methodological Answer:
- Flow Chemistry: Continuous processing reduces side reactions (e.g., hydrolysis) and improves reproducibility .
- Catalyst Optimization: Transition-metal catalysts (e.g., Pd-G3) enhance coupling efficiency in Suzuki or Buchwald-Hartwig steps .
- Workup Automation: Liquid-liquid extraction or flash chromatography systems minimize manual handling losses .
Basic: How is the purity of the compound validated for biological assays?
Methodological Answer:
- HPLC-UV/ELSD: Achieve ≥95% purity using C18 columns (acetonitrile/water gradient) .
- Chiral Analysis: Chiral HPLC or SFC confirms enantiopurity if stereocenters are present .
- Elemental Analysis: Carbon/hydrogen/nitrogen (CHN) combustion tests verify stoichiometric ratios .
Advanced: What computational tools predict the compound’s metabolic stability?
Methodological Answer:
- ADMET Predictors: Software like Schrödinger’s QikProp or SwissADME estimates metabolic sites (e.g., CYP450 oxidation of the piperidine ring) .
- Docking Studies: AutoDock Vina or MOE models interactions with hepatic enzymes (e.g., CYP3A4) .
- MD Simulations: GROMACS simulations track conformational changes affecting enzyme binding .
Advanced: How can contradictory biological activity data across studies be reconciled?
Methodological Answer:
- Assay Standardization: Control variables (e.g., cell line passage number, serum concentration) to minimize variability .
- Dose-Response Curves: Use 8-point IC₅₀ measurements to confirm potency thresholds .
- Off-Target Screening: Employ proteome-wide affinity chromatography to identify non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
